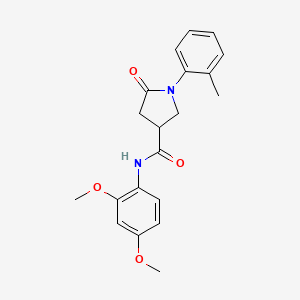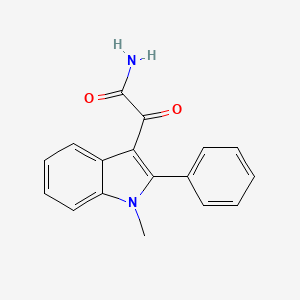![molecular formula C23H26N2O5 B4424864 benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)
benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Descripción general
Descripción
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate, also known as BIPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPA is a piperazine derivative that exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research.
Mecanismo De Acción
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cellular proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cellular differentiation. Additionally, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cellular proliferation and survival.
Biochemical and Physiological Effects:
This compound exhibits a unique combination of biochemical and physiological effects, making it an attractive candidate for further research. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as a novel anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, highlighting its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits several advantages and limitations for laboratory experiments. One advantage of this compound is its high potency and selectivity, allowing for the precise targeting of specific enzymes and signaling pathways. Additionally, this compound exhibits favorable pharmacokinetic properties, including high bioavailability and low toxicity. However, one limitation of this compound is its relatively complex synthesis method, requiring multiple steps and purification processes.
Direcciones Futuras
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate exhibits significant potential for further research in various scientific fields. One future direction for this compound research is the development of novel anticancer agents based on its potent antitumor activity. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound, as well as its potential applications in various inflammatory and oxidative stress-related diseases. Finally, future research is needed to optimize the synthesis method of this compound, potentially leading to the development of more efficient and cost-effective production methods.
Aplicaciones Científicas De Investigación
Benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of novel anticancer agents. Additionally, this compound has been shown to possess antiviral and antibacterial properties, highlighting its potential as a broad-spectrum antimicrobial agent.
Propiedades
IUPAC Name |
benzyl 2-[3-oxo-1-(4-propan-2-yloxybenzoyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-16(2)30-19-10-8-18(9-11-19)23(28)25-13-12-24-22(27)20(25)14-21(26)29-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWHQYNVXMXSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-methyl-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4424783.png)
![N-benzyl-4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B4424794.png)
![5-isopropyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4424802.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)

![3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4424843.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)
![1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4424874.png)

![3-{5-[(4-bromobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4424882.png)